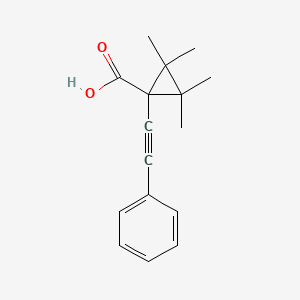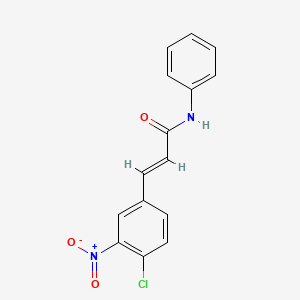![molecular formula C15H15ClN2O3S B5882152 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide, also known as C21H23ClN2O3S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are widely used in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment. In addition, this compound has been studied for its potential use as a tool in chemical biology and drug discovery. It has been used as a probe for studying the role of protein kinases in various biological processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in many biological processes. By inhibiting the activity of protein kinases, this compound may be able to disrupt the signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment. In addition, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in many biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide in lab experiments include its high yield of synthesis, its purity, and its potential applications in scientific research. However, this compound also has some limitations. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research involving 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound, including its interactions with protein kinases and other cellular targets.
2. Exploration of the potential use of this compound in combination with other anticancer agents, to enhance its efficacy and reduce potential side effects.
3. Development of new derivatives of this compound that may have improved potency or selectivity for specific protein kinases.
4. Investigation of the potential use of this compound in other areas of scientific research, such as chemical biology and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment. In addition, this compound has been used as a tool in chemical biology and drug discovery. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in many biological processes. There are many future directions for research involving this compound, including further investigation of its mechanism of action and its potential use in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide involves the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the target compound. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKXZWPRERLGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)







![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)